molecular formula C24H32N2O6S B5309945 (E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5309945
M. Wt: 476.6 g/mol
InChI Key: HDPHZYYZWRDUNL-MDWZMJQESA-N
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Description

(E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

(E)-N-[4-(dipropylsulfamoyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-6-14-26(15-7-2)33(28,29)20-11-9-19(10-12-20)25-23(27)13-8-18-16-21(30-3)24(32-5)22(17-18)31-4/h8-13,16-17H,6-7,14-15H2,1-5H3,(H,25,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPHZYYZWRDUNL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE include:

Uniqueness

What sets (E)-N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

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